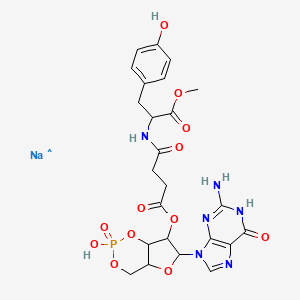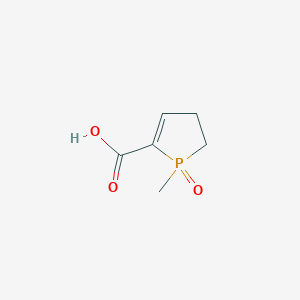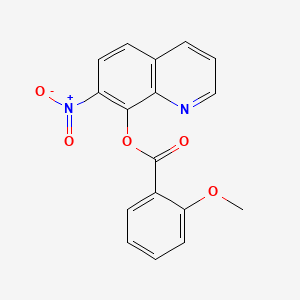
(7-nitroquinolin-8-yl) 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-nitroquinolin-8-yl) 2-methoxybenzoate is a chemical compound with the molecular formula C17H12N2O5 It is a derivative of quinoline and benzoic acid, characterized by the presence of a nitro group on the quinoline ring and a methoxy group on the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) 2-methoxybenzoate typically involves the esterification of 7-nitroquinoline-8-ol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(7-nitroquinolin-8-yl) 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields (7-aminoquinolin-8-yl) 2-methoxybenzoate.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(7-nitroquinolin-8-yl) 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (7-nitroquinolin-8-yl) 2-methoxybenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(7-nitroquinolin-8-yl) benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
(7-aminoquinolin-8-yl) 2-methoxybenzoate:
Uniqueness
(7-nitroquinolin-8-yl) 2-methoxybenzoate is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Número CAS |
29007-18-9 |
|---|---|
Fórmula molecular |
C17H12N2O5 |
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
(7-nitroquinolin-8-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C17H12N2O5/c1-23-14-7-3-2-6-12(14)17(20)24-16-13(19(21)22)9-8-11-5-4-10-18-15(11)16/h2-10H,1H3 |
Clave InChI |
ODOTVCYQNVAHLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



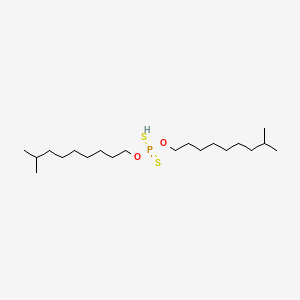

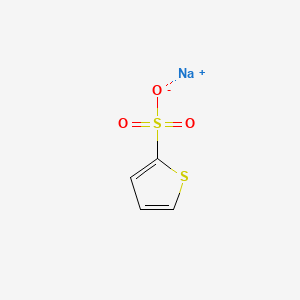

![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
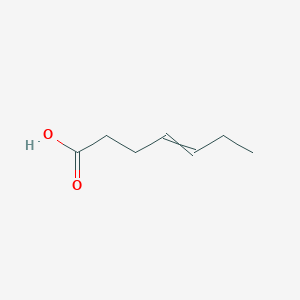
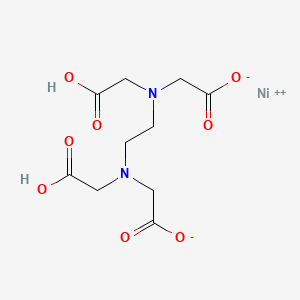
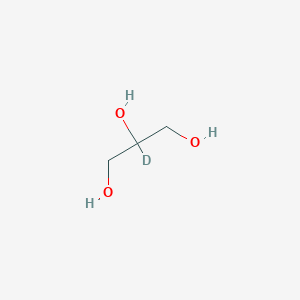

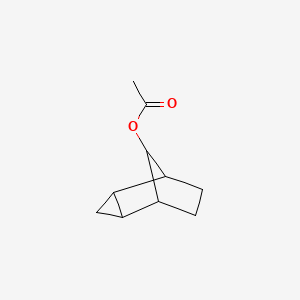
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)
